molecular formula C26H18ClN3O4S B2983098 Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-65-7

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2983098
M. Wt: 503.96
InChI Key: RPLFQZFPDGGHCT-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also features a chlorophenyl group, a carboxylate ester group, and a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best visualized using a molecular modeling software.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the ester group might undergo hydrolysis, while the aromatic rings might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could potentially be predicted using computational chemistry techniques.


Scientific Research Applications

Synthesis and Structural Characterization

The compound has been synthesized through various chemical reactions that involve cyclization, condensation, and substitution reactions, showcasing the chemical versatility and the potential for generating derivatives with varied biological activities. For instance, the synthesis protocols often involve reactions with primary amines, hydrazine hydrate, and other nucleophilic reagents to obtain pyrazolo[3,4-c]pyridazine derivatives and other structurally related compounds. These processes highlight the compound's utility as a precursor in the synthesis of heterocyclic compounds that are of interest in the development of new therapeutic agents (Zabska et al., 1998; Mikhed’kina et al., 2009).

Biological Activities

Research studies have reported on the compound's antitumor, antimicrobial, and anti-inflammatory properties, among others. These activities are attributed to the compound's ability to interact with biological targets, offering potential therapeutic benefits in treating various diseases. Specifically, the synthesized derivatives have shown promising results in preclinical models, suggesting their potential efficacy in cancer therapy and infection control (Markosyan et al., 2020; Abdel-Motaal et al., 2020).

Applications in Heterocyclic Chemistry

The compound's utility extends to the field of heterocyclic chemistry, where it serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds have been evaluated for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The structural diversity achieved through the modification of the compound underscores its significance in drug discovery and medicinal chemistry (Bialy & Gouda, 2011; Mohamed et al., 2008).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.


Future Directions

Future studies could aim to synthesize this compound and study its properties in more detail. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its safety and efficacy.


properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)19-11-9-18(27)10-12-19)28-23(31)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLFQZFPDGGHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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